2-(3,5-Difluoro-4-nitrophenyl)acetic acid is an organic compound notable for its unique molecular structure, which includes two fluorine atoms and a nitro group attached to a phenyl ring, linked to an acetic acid moiety. Its chemical formula is , and it has a molecular weight of approximately 218.14 g/mol. This compound is primarily utilized in scientific research across various fields, including chemistry, biology, and medicine, serving as a building block for complex organic molecules and exploring potential biological activities such as antimicrobial and anti-inflammatory properties.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties, synthesis methods, and applications.
2-(3,5-Difluoro-4-nitrophenyl)acetic acid is classified as an organic compound within the category of substituted aromatic acids. Its structural features categorize it as a nitrophenyl derivative with significant relevance in synthetic organic chemistry.
The synthesis of 2-(3,5-Difluoro-4-nitrophenyl)acetic acid typically involves the nitration of a difluorophenylacetic acid precursor. The process generally employs concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure selective substitution at the desired position on the phenyl ring.
The molecular structure of 2-(3,5-Difluoro-4-nitrophenyl)acetic acid can be represented using various chemical notation systems:
InChI=1S/C8H6F2N2O4/c1-4(12)2-5(13)6(9)8(10)7(1)11(14)15/h2-3H,1H2,(H,12,14)
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CC(=O)O
2-(3,5-Difluoro-4-nitrophenyl)acetic acid can participate in several types of chemical reactions:
Each reaction type requires specific conditions regarding temperature, pressure, and choice of solvents or catalysts to achieve optimal yields.
The mechanism of action for 2-(3,5-Difluoro-4-nitrophenyl)acetic acid varies based on its application:
Studies indicate that the unique arrangement of substituents affects both physical properties (like melting point and solubility) and chemical behavior (reactivity in various reactions).
2-(3,5-Difluoro-4-nitrophenyl)acetic acid has several applications in scientific research:
CAS No.: 24622-61-5
CAS No.: 10441-87-9
CAS No.:
CAS No.:
CAS No.: 33157-07-2
CAS No.: 63719-82-4